molecular formula C10H14N2O B493324 6-Tert-butylnicotinamide CAS No. 4138-22-1

6-Tert-butylnicotinamide

Cat. No.: B493324
CAS No.: 4138-22-1
M. Wt: 178.23g/mol
InChI Key: NWOCBBRTXBVYNQ-UHFFFAOYSA-N
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Description

6-Tert-butylnicotinamide is a chemical compound with the molecular formula C10H14N2O It is an amide derivative of nicotinic acid, featuring a tert-butyl group attached to the nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Tert-butylnicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with tert-butylamine in the presence of a coupling agent such as di-tert-butyl dicarbonate. The reaction is typically catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and catalysts. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various amine compounds.

Scientific Research Applications

6-Tert-butylnicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butylnicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit certain bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison: 6-Tert-butylnicotinamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other nicotinamide derivatives, which may lack this bulky substituent. The tert-butyl group can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

6-tert-butylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOCBBRTXBVYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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